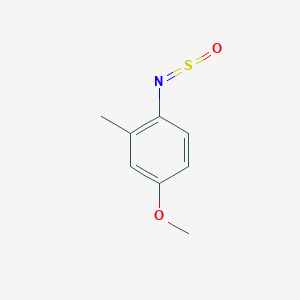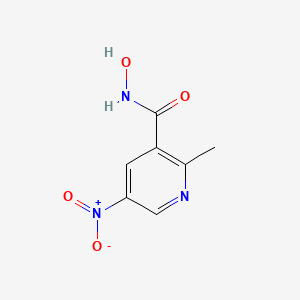
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, nitro, and carboxamide groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methylpyridine followed by subsequent functional group transformations. One common method includes the following steps:
Nitration: 2-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitropyridine.
Hydroxylation: The nitro compound is then hydroxylated using hydrogen peroxide in the presence of a catalyst to introduce the hydroxy group at the desired position.
Carboxamidation: Finally, the hydroxy compound is reacted with an appropriate amide source, such as ammonium carbonate, to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-methyl-5-nitropyridine-3-carboxaldehyde.
Reduction: Formation of N-Hydroxy-2-methyl-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteasomes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s hydroxy and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxamide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methyl-3-nitropyridine
- 2-Hydroxy-3-methyl-5-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
Uniqueness
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide stands out due to the presence of the carboxamide group, which is not commonly found in similar compounds. This functional group enhances the compound’s versatility in chemical reactions and its potential applications in various fields. Additionally, the combination of hydroxy, methyl, and nitro groups in the pyridine ring provides a unique set of chemical properties that can be exploited for specific research purposes.
Propiedades
Número CAS |
59290-23-2 |
|---|---|
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
N-hydroxy-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(7(11)9-12)2-5(3-8-4)10(13)14/h2-3,12H,1H3,(H,9,11) |
Clave InChI |
ZNWMHUQWNQWJKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


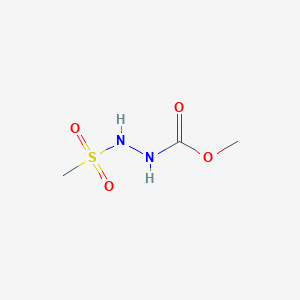

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
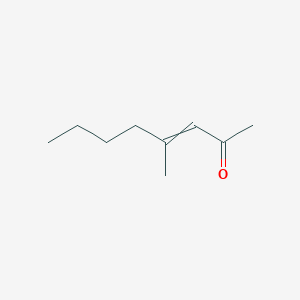


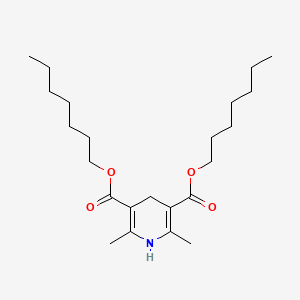
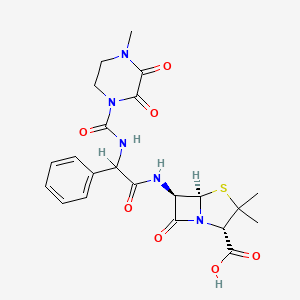
![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)
![4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline](/img/structure/B14612810.png)

![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)

